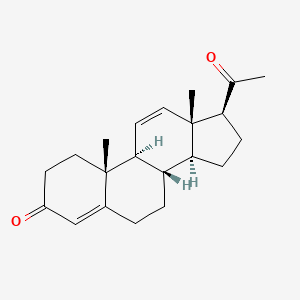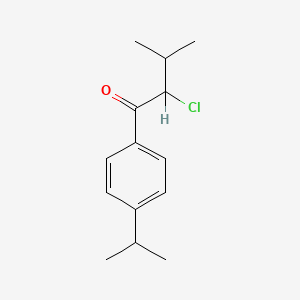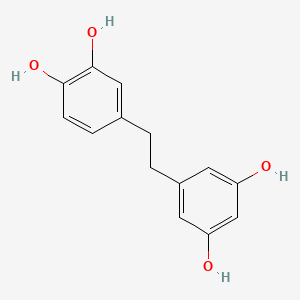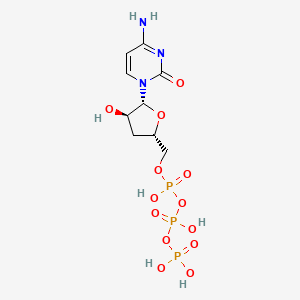
Pregna-4,11-diene-3,20-dione
Overview
Description
Pregna-4,11-diene-3,20-dione, also known as 11-Dehydroprogesterone, is a chemical compound . It is a steroidal progestin that was never marketed .
Synthesis Analysis
The production of Pregna-4,11-diene-3,20-dione is a complex and expensive process . An efficient hydrogenation method for 17α-hydroxy-6-methylen-pregna-4,9 (11)-diene-3,20-dione has been developed, leading to the synthesis of fluorometholone with a 45% overall yield .Molecular Structure Analysis
The molecular formula of Pregna-4,11-diene-3,20-dione is C21H28O2 . The canonical SMILES structure isCC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C) . Chemical Reactions Analysis
The transformation of phytosterols into Pregna-4,11-diene-3,20-dione involves a combined microbial and chemical process . This process includes the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17 (20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum .Physical And Chemical Properties Analysis
Pregna-4,11-diene-3,20-dione has a density of 1.1±0.1 g/cm3, a boiling point of 451.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 90.9±0.4 cm3 .Scientific Research Applications
Microbial Conversion
One significant application of Pregna-4,11-diene-3,20-dione derivatives is in microbial conversion. For instance, a study by Fokina et al. (2003) explored the conversion of these compounds by Nocardioides simplex, leading to various biotransformation products. This kind of microbial conversion is crucial for understanding and enhancing the production of bioactive steroids (Fokina et al., 2003).
Synthesis of Corticoids
Another important application is in the synthesis of corticoids. Lưu Đức Huy et al. (2015) presented the synthesis of 21-acetate pregna-4,9(11)-diene-17α,21-diol-3,20-dione, an intermediate essential for synthesizing corticoids like hydrocortisone and prednisolone. This research highlights the role of Pregna-4,11-diene-3,20-dione derivatives in producing important medical steroids (Lưu Đức Huy et al., 2015).
Photochemistry Studies
The compound's photochemical properties have also been a subject of study. For example, Ricci et al. (2001) examined the photochemistry of pregna-1,4-diene-3,20-diones, providing insights into the behavior of these compounds under different light conditions. Such studies are vital for understanding the stability and reactivity of pharmaceutical compounds (Ricci et al., 2001).
Anti-Inflammatory Properties
Research has also explored the anti-inflammatory properties of certain Pregna-4,11-diene-3,20-dione derivatives. Fox et al. (1980) studied a novel anti-inflammatory steroid, highlighting the potential therapeutic applications of these compounds (Fox et al., 1980).
Cytotoxic Activity
Bai et al. (2007) isolated new pregnanes from Nerium oleander and examined their anti-inflammatory and cytotoxic activities, demonstrating the potential of Pregna-4,11-diene-3,20-dione derivatives in cancer research (Bai et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11-12,16-19H,4-8,10H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUAORABVRJUDU-LEKSSAKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180885 | |
| Record name | 11-Dehydroprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregna-4,11-diene-3,20-dione | |
CAS RN |
2625-60-7 | |
| Record name | Pregna-4,11-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2625-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-4,20-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Dehydroprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DEHYDROPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUL6GTR69Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the administration method of 11-Dehydroprogesterone affect its biological activity?
A2: Yes, the method of administration can significantly influence the effectiveness of 11-Dehydroprogesterone. Studies reveal that when administered to rats in a saline solution containing "Tween 80", its ability to stimulate decidual growth decreases by 50% compared to when it is suspended in oil []. This difference suggests that solubility and absorption of the compound, which can be affected by the administration method, play a crucial role in its biological activity.
Q2: Can 11-Dehydroprogesterone be synthesized from other steroids?
A3: Yes, 11-Dehydroprogesterone can be synthesized from other steroids through a dehydration process. This method, applicable to various nuclear hydroxylated steroids, facilitates the introduction of unsaturation within the steroid nucleus []. For instance, 11-Dehydroprogesterone can be produced from its corresponding 11β-hydroxy, 11α-hydroxy, or 9α-hydroxy steroid precursors using this dehydration process [].
Q3: Beyond its progestogenic activity, are there other applications for 11-Dehydroprogesterone in steroid chemistry?
A4: Absolutely. 11-Dehydroprogesterone serves as a valuable intermediate in synthesizing other physiologically active steroid compounds []. For example, it can be chemically modified to produce 9(11)-dehydroprogesterone, a compound with its own distinct biological activities []. This versatility makes 11-Dehydroprogesterone a crucial compound in steroid chemistry, expanding its applications beyond its inherent progestogenic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)







![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)